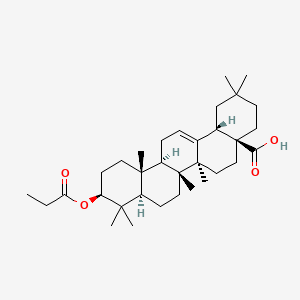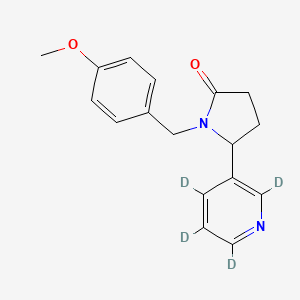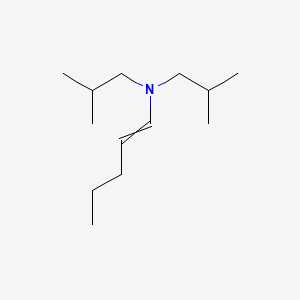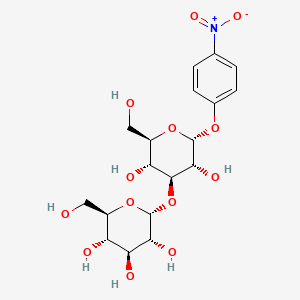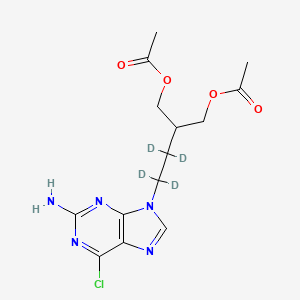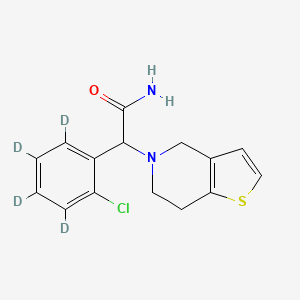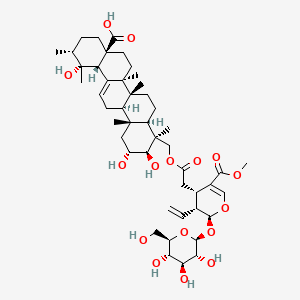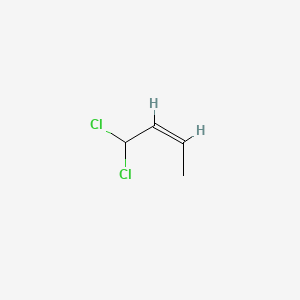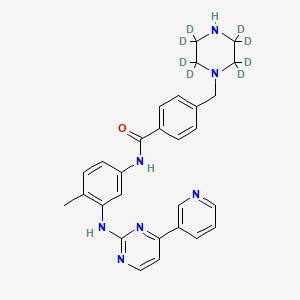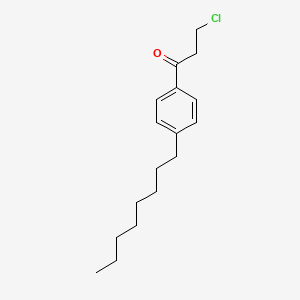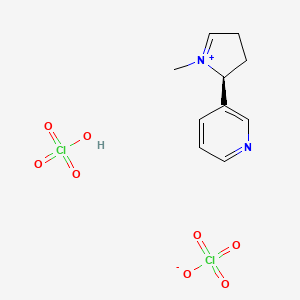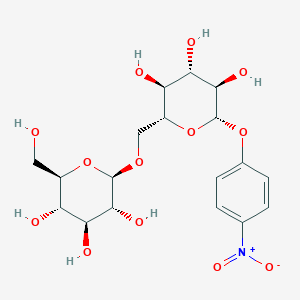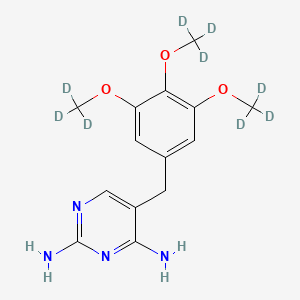
Trimethoprim-d9 (Major)
Vue d'ensemble
Description
Trimethoprim-d9 (Major) is an antibacterial deuterated Trimethoprim . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Synthesis Analysis
A new series of trimethoprim analogs containing amide bonds have been synthesized . The addition of amide bonds into the analogs of Trimethoprim increases their affinity towards dihydrofolate reductase (DHFR) .Molecular Structure Analysis
The molecular formula of Trimethoprim-d9 (Major) is C14H9D9N4O3 and it has a molecular weight of 299.37 .Chemical Reactions Analysis
Trimethoprim has been found to inhibit the growth of a wide range of bacteria in generally much lower concentrations than sulphonamides . Its action with a sulphonamide is strongly synergic and bactericidal .Physical And Chemical Properties Analysis
Trimethoprim-d9 (Major) is a solid substance . It is soluble in DMF, DMSO, and hot methanol . It has a melting point of 207-212°C .Applications De Recherche Scientifique
Pharmacokinetic and Environmental Studies
High-performance liquid chromatography (HPLC) methods utilizing solid-phase column extraction have been developed for the analysis of trimethoprim in serum and peritoneal dialysate fluid. This technique, efficient in recovery and sensitive, is crucial for following the pharmacokinetics of trimethoprim, offering a tool for the study of its behavior in biological systems without interference from metabolites or commonly administered drugs (Svirbely & Pesce, 1987). This method is applicable for clinical assays of trimethoprim when high levels of the antibiotic are necessary, especially in combating resistant organisms and serious infections by opportunistic organisms like Pneumocystis carinii, highlighting its importance in medical research and treatment efficacy studies.
Antibiotic Resistance and Molecular Epidemiology
The evolving patterns of trimethoprim resistance, particularly in clinical isolates of Enterobacteriaceae, underscore the importance of continuous surveillance and molecular epidemiological studies. Research spanning over a decade in Paris revealed an increase in trimethoprim resistance, mainly due to strains with high-level resistance. Genetic studies focusing on transferability, plasmid types, and resistance mechanisms contribute to a deeper understanding of antibiotic resistance development and dissemination. Such studies are vital for informing clinical practice and guiding antibiotic stewardship efforts (Goldstein, Papadopoulou, & Acar, 1986).
Advanced Treatment Techniques for Water Purification
The presence of trimethoprim in aquatic environments has raised concerns due to its persistent behavior and potential hazardous effects on both the environment and human health. Advanced oxidation processes (AOPs) have been extensively applied for the elimination of trimethoprim from water systems, demonstrating significant effectiveness. Such studies are crucial for developing and optimizing water treatment technologies to ensure the safety of drinking water and mitigate the environmental impact of pharmaceuticals (Mpatani et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDVJHCEMCRBQM-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])CC2=CN=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662219 | |
| Record name | Trimethoprim-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethoprim-d9 | |
CAS RN |
1189460-62-5 | |
| Record name | Trimethoprim-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

